(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Overview
Description
®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienoquinoline core, a hydroxy group, and a dimethylamino substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the ATR protein kinase , a member of the PIKK family . ATR plays a critical role in the cell DNA-damage response and is an attractive anticancer drug target .
Mode of Action
The compound interacts with its target, the ATR protein kinase, by binding to the ATP-binding site of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the cell’s DNA damage response .
Biochemical Pathways
The inhibition of ATR disrupts the cell’s DNA damage response, affecting multiple biochemical pathways. This disruption can lead to cell cycle arrest, DNA repair, and ultimately cell death, particularly in cancer cells that rely heavily on these pathways .
Result of Action
The result of the compound’s action is the disruption of the cell’s DNA damage response. This disruption can lead to cell cycle arrest, DNA repair, and ultimately cell death . This makes the compound a potential anticancer agent, as it can selectively target and kill cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one typically involves multi-step organic reactions. The process begins with the formation of the thienoquinoline core, followed by the introduction of the hydroxy group and the dimethylamino substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thienoquinoline core or the dimethylamino substituent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield a quinone derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these possibilities.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoquinoline derivatives, such as:
- 2-(4-(dimethylamino)phenyl)thieno[2,3-c]quinolin-4(5H)-one
- 9-(4-(dimethylamino)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Uniqueness
What sets ®-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one apart is its specific stereochemistry and the presence of both a hydroxy group and a dimethylamino substituent
Properties
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-13(12-24(2)3)14-4-6-15(7-5-14)19-18(25)9-8-17-20(19)16-10-11-27-21(16)22(26)23-17/h4-11,13,25H,12H2,1-3H3,(H,23,26)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWHJPQFQGLOQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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